tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
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Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Synthesis Analysis
Pyrazoles can be synthesized through various methods. One common approach is the condensation of hydrazines with α,β-unsaturated carbonyl compounds . Another method involves a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms . The exact structure of “tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate” would depend on the specific arrangement and bonding of its atoms.Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For instance, they can participate in C-N bond construction through reductive amination, a commonly used approach in the pharmaceutical industry . They can also undergo regioselective reactions to form 1,3- and 1,3,5-substituted pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate” would depend on its specific molecular structure. Pyrazoles in general are known for their wide range of physiological and pharmacological activities .Scientific Research Applications
Antifungal Agents in Agriculture
Specific Scientific Field
Plant Pathology and Agricultural Chemistry
tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
derivatives have demonstrated inhibitory activity against several plant pathogenic fungi, including Fusarium graminearum, Botrytis cinerea, Rhizoctonia cerealis, and Colletotrichum capsici . These compounds hold promise as antifungal agents for crop protection.
Experimental Procedures
Results
The bioassay results indicate that most of the synthesized compounds exhibit significant inhibitory activity against the tested plant pathogens. Quantitative data on inhibition percentages, minimum inhibitory concentrations (MICs), and dose-response curves should be reported .
Medicinal Chemistry: Potential Anticancer Agents
Specific Scientific Field
Medicinal Chemistry and Cancer Research
Summary
Exploring the potential of tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate derivatives as novel anticancer agents is an exciting avenue. These compounds may exhibit cytotoxic effects against cancer cells, warranting further investigation.
Experimental Procedures
Results
Report IC50 values, selectivity indices, and any mechanistic insights. Comparative studies with existing anticancer drugs can provide context .
Safety And Hazards
Future Directions
The future directions in the research and application of pyrazoles are promising. They are valuable building blocks in drug discovery and modern organic synthesis . Their wide range of physiological and pharmacological activities make them a promising scaffold for the discovery of novel active pharmaceutical ingredients .
properties
IUPAC Name |
tert-butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8-5-12-13(4)9(8)7-14/h5H,6-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBHFJOKPVPTJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856711 |
Source
|
Record name | tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
CAS RN |
1268520-16-6 |
Source
|
Record name | tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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